molecular formula C20H38O4 B13794423 8-Ethyloctadecanedioic acid CAS No. 86851-02-7

8-Ethyloctadecanedioic acid

Cat. No.: B13794423
CAS No.: 86851-02-7
M. Wt: 342.5 g/mol
InChI Key: JHRJYXZOXJXEJJ-UHFFFAOYSA-N
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Description

8-Ethyloctadecanedioic acid (C₂₀H₃₆O₄) is a branched-chain dicarboxylic acid with an ethyl substituent at the 8th carbon of an 18-carbon backbone. Dicarboxylic acids of this class are commonly used in polymer synthesis, surfactants, and biomedical research due to their bifunctional reactivity .

Properties

CAS No.

86851-02-7

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

8-ethyloctadecanedioic acid

InChI

InChI=1S/C20H38O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24)

InChI Key

JHRJYXZOXJXEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCCC(=O)O)CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyloctadecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method starts with 9-oxo methyl nonanoate, which undergoes a McMurry coupling reaction under the promotion of low-valence titanium to form a coupling intermediate. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon to form dimethyl octadecanedioate. Finally, hydrolysis of dimethyl octadecanedioate yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and catalysts to ensure high yield and purity. The separation and purification steps are designed to minimize the involvement of toxic substances, making the process environmentally friendly .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid groups in 8-ethyloctadecanedioic acid readily undergo esterification and amidation. For example:

  • Esterification : Reaction with methanol under acidic conditions produces dimethyl 8-ethyloctadecanedioate.

    C20H38O4+2CH3OHH+C20H36O4(OCH3)2+2H2O\text{C}_{20}\text{H}_{38}\text{O}_4+2\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{20}\text{H}_{36}\text{O}_4(\text{OCH}_3)_2+2\text{H}_2\text{O}
  • Amidation : Interaction with amines like ammonia yields diamides.

Reaction TypeReagents/ConditionsProductReference
EsterificationMethanol, H2_2SO4_4, refluxDimethyl ester
AmidationNH3_3, heatDiamide derivative

Salt Formation with Metals

The compound reacts with metals (e.g., Mg, Zn) to form carboxylate salts, analogous to acetic acid’s reactivity :

C20H38O4+MgMg(C20H35O4)2+H2\text{C}_{20}\text{H}_{38}\text{O}_4+\text{Mg}\rightarrow \text{Mg}(\text{C}_{20}\text{H}_{35}\text{O}_4)_2+\text{H}_2\uparrow

This reaction is critical in corrosion studies and material science applications.

Thermal Decomposition

Heating above 440°C leads to decomposition, similar to shorter-chain dicarboxylic acids :

C20H38O4ΔCH4+CO2+Long chain hydrocarbons\text{C}_{20}\text{H}_{38}\text{O}_4\xrightarrow{\Delta}\text{CH}_4+\text{CO}_2+\text{Long chain hydrocarbons}

Exact products depend on reaction conditions and catalysts.

Oxidation Reactions

The ethyl side chain may undergo oxidation to form ketones or epoxides, though specific data is sparse. Theoretical pathways include:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) at the ethyl group.

  • Decarboxylation : Beta-keto intermediates may decarboxylate under heat2 .

Polymerization and Condensation

The diacid is a candidate for polyester synthesis via polycondensation with diols (e.g., ethylene glycol):

nC20H38O4+nHO(CH2)2OHPolyester+2nH2On\text{C}_{20}\text{H}_{38}\text{O}_4+n\text{HO}(\text{CH}_2)_2\text{OH}\rightarrow \text{Polyester}+2n\text{H}_2\text{O}

Reaction efficiency depends on temperature and catalyst (e.g., Sb2_2O3_3) .

Acid-Base Reactions

As a dicarboxylic acid, it neutralizes bases (e.g., NaOH) in a two-step process:

C20H38O4+2NaOHNa2C20H36O4+2H2O\text{C}_{20}\text{H}_{38}\text{O}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_{20}\text{H}_{36}\text{O}_4+2\text{H}_2\text{O}

The disodium salt exhibits surfactant properties .

Key Challenges and Research Gaps

  • Limited experimental data on reaction yields, kinetics, and mechanistic details.

  • Industrial applications (e.g., lubricants, polymers) remain underexplored .

Scientific Research Applications

8-Ethyloctadecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of high-performance materials, such as nylons and adhesives.

Mechanism of Action

The mechanism of action of 8-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular membranes. Its effects are mediated through the binding of its carboxyl groups to specific receptors or enzymes, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of 8-ethyloctadecanedioic acid with structurally related diacids and hydroxy acids:

Compound Name Molecular Formula Molecular Weight Substituent(s) CAS Number Key Applications/Properties
This compound* C₂₀H₃₆O₄ 340.50 g/mol Ethyl (C8) Not available Hypothesized: polymer precursors
Hexadecanedioic acid C₁₆H₃₀O₄ 286.41 g/mol None (linear) 505-54-4 Lab chemicals, polymer manufacturing
Heptadecanedioic acid C₁₇H₃₂O₄ 300.43 g/mol None (linear) Not provided Industrial surfactants, corrosion inhibitors
8-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 300.48 g/mol Hydroxyl (C8) 6807-91-6 Lipid metabolism studies, biofilms
xi-8-Hydroxyhexadecanedioic acid C₁₆H₂₈O₅ 300.39 g/mol Hydroxyl (C8) HMDB0037831 Metabolic intermediates, rare in nature

Functional and Regulatory Differences

  • Branching vs.
  • Hydroxy vs. Ethyl Substituents: Hydroxy derivatives (e.g., 8-hydroxyoctadecanoic acid) exhibit hydrogen-bonding capacity, making them suitable for biomedical applications, whereas ethyl groups may improve thermal stability in polymers .
  • Regulatory Status: Fluorinated analogs (e.g., perfluorotetradecanoic acid) are classified as substances of very high concern (SVHC) by ECHA due to persistence and toxicity . While this compound lacks such data, its structural simplicity suggests lower regulatory scrutiny.

Q & A

Q. What mechanistic insights can be gained from studying the acid’s interaction with lipid bilayers, and how should such experiments be structured?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Use fluorescence anisotropy or DSC to assess membrane fluidity changes. Control variables like bilayer composition (e.g., DPPC vs. DOPC) and ionic strength .

Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed enzyme/substrate ratios). Perform dose-response curves (IC50/EC50) and apply cluster analysis to identify confounding variables (e.g., solvent effects or impurity profiles) .

Q. What computational strategies are effective for modeling the compound’s thermodynamic properties and reactivity?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields like OPLS-AA. Validate predictions against experimental Gibbs free energy data. Include solvent models (e.g., COSMO-RS) for solvation effects .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents (e.g., alkyl chain length, stereochemistry) and correlate with bioactivity data using multivariate regression. Include negative controls and validate models via leave-one-out cross-validation .

Q. What methodologies are recommended for assessing the compound’s environmental persistence and degradation pathways?

  • Methodological Answer : Conduct OECD 301F biodegradability tests in aerobic sludge. Analyze metabolites via HRMS and apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

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